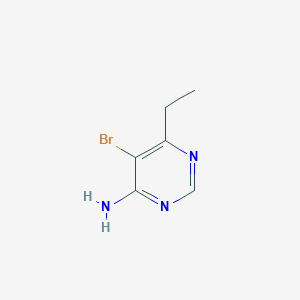

5-Bromo-6-ethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-ethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXISDUSLPVLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-ethylpyrimidin-4-amine: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromo-6-ethylpyrimidin-4-amine (CAS 1520502-87-7), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will leverage data from closely related analogs and foundational chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, and the strategic placement of bromo, ethyl, and amine functionalities on this core suggests a high potential for this molecule as a versatile building block in the development of novel therapeutics.[1]

Physicochemical Properties and Structural Features

Based on its structure, we can predict the key physicochemical properties of this compound, which are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₆H₈BrN₃ | Based on chemical structure |

| Molecular Weight | 202.05 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white or pale yellow solid | Based on similar aminopyrimidine compounds[2] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | General solubility of similar heterocyclic compounds |

| InChI Key | Predicted based on structure | A unique identifier for the chemical structure |

The structure of this compound features a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. The key substituents that dictate its chemical reactivity and biological potential are:

-

4-amino group: This group can act as a hydrogen bond donor and is crucial for interactions with biological targets.

-

5-bromo group: The bromine atom significantly influences the electronic properties of the pyrimidine ring and serves as a key handle for further chemical modifications, particularly through cross-coupling reactions.[3]

-

6-ethyl group: This alkyl group can contribute to van der Waals interactions within a binding pocket and can influence the molecule's lipophilicity and metabolic stability.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would start from a readily available β-dicarbonyl compound and guanidine to form the aminopyrimidine core, which is then brominated.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-ethylpyrimidin-4-amine

-

To a solution of sodium ethoxide (prepared from sodium in ethanol), add 3-oxopentanal and guanidine hydrochloride.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Filter the solid, wash with cold ethanol, and dry to obtain 6-ethylpyrimidin-4-amine.

Step 2: Synthesis of this compound

-

Dissolve 6-ethylpyrimidin-4-amine in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

-

Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.

-

Stir the reaction mixture for a specified time, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity

The bromine atom at the 5-position is a versatile functional group for further derivatization. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.

This reactivity makes this compound a valuable intermediate for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[3]

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard analytical techniques.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - A singlet for the C2-H proton of the pyrimidine ring. - A quartet and a triplet for the ethyl group protons. - A broad singlet for the amino group protons (exchangeable with D₂O). |

| ¹³C NMR | - Distinct signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the bromine atom shifted downfield. - Signals for the two carbons of the ethyl group. |

| Mass Spectrometry (MS) | - A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[4] |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the amino group. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-H stretching and bending vibrations for the ethyl group. |

The "Nitrogen Rule" in mass spectrometry can be a useful initial check, as a compound with an odd number of nitrogen atoms (in this case, three) will have an odd-numbered molecular weight.[5]

Potential Applications in Drug Discovery

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core structure.[6] The specific substitution pattern of this compound suggests its potential utility in several therapeutic areas.

Kinase Inhibition

The 4-aminopyrimidine moiety is a well-known hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The ethyl group can occupy a hydrophobic pocket, and the bromo-substituent can be elaborated to extend into other regions of the ATP-binding site or serve as a vector for improving pharmacokinetic properties.

Caption: Potential binding mode of this compound in a kinase active site.

Antimicrobial and Antiviral Agents

Pyrimidine derivatives have a long history as antimicrobial and antiviral drugs.[2] The ability to functionalize the 5-position of this compound allows for the introduction of various pharmacophores known to impart antimicrobial or antiviral activity.

Anticancer Therapeutics

Many anticancer drugs are based on the pyrimidine scaffold, acting through various mechanisms such as inhibition of DNA synthesis or cell cycle progression.[7] The potential for this molecule to be elaborated into a diverse library of compounds makes it an attractive starting point for anticancer drug discovery programs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, information from related compounds suggests that it should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its strategic combination of a privileged pyrimidine core with versatile functional groups makes it an ideal building block for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide provides a foundational understanding to stimulate further research and unlock the full potential of this valuable scaffold.

References

- Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. RSC Publishing.

- Segal, H., Hedgcoth, C., & Skinner, C. G. (n.d.). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines.

- Concordia University Research Repository. (n.d.).

- Elsevier Ltd. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.

- ACS Publications. (n.d.). Highly regioselective bromination reactions of polymethylpyrimidines. The Journal of Organic Chemistry.

- (n.d.). The Mechanism of Bromination of 2(1H)

- Maggiolo, A., Phillips, A. P., & Hitchings, G. H. (n.d.). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines1.

- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)

- ResearchGate. (n.d.). The chemical structure of substituted 5-aminopyrimidines (A) and their....

- MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

- RSC Publishing. (n.d.).

- PubChem. (n.d.). 5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine.

- PubChem. (n.d.). 5-bromo-N-ethyl-2-quinolin-6-ylpyrimidin-4-amine.

- (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11).

- PubMed. (2009, September 9). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino).

- arkat usa. (2008).

- The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- BLD Pharm. (n.d.). 1505654-39-6|5-Bromo-4-ethoxypyrimidin-2-amine.

- MilliporeSigma. (n.d.). 5-Bromo-6-methylpyrimidin-4-ol | 3438-52-6.

- PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

- MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine(42753-71-9) 1H NMR spectrum.

- PubChemLite. (n.d.). 5-bromo-6-methylpyrimidin-4-amine (C5H6BrN3).

- Pharmaffiliates. (n.d.). 7752-48-9| Chemical Name : 4-Amino-5-bromo-6-methylpyrimidine.

- ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF.

- (n.d.). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

-

MDPI. (2022, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.

- PMC. (n.d.).

- (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Chemical Synthesis Database. (2025, May 20). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol.

- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

- (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. article.sapub.org [article.sapub.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

5-Bromo-6-ethylpyrimidin-4-amine chemical structure and properties

An In-depth Technical Guide to 5-Bromo-6-ethylpyrimidin-4-amine: Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct literature for this specific molecule is sparse, this document leverages data from closely related analogs to project its chemical structure, physicochemical properties, and reactivity. We present plausible synthetic routes, detailed protocols for characterization, and discuss its potential as a versatile building block for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of pyrimidine derivatives.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic tractability allows for the creation of diverse chemical libraries. The strategic functionalization of the pyrimidine ring can modulate a compound's pharmacological profile. Specifically, the introduction of a bromine atom, as in this compound, provides a reactive handle for advanced synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate for constructing complex molecular architectures.

Chemical Structure and Nomenclature

While this compound is not extensively cataloged, its structure can be confidently inferred from its IUPAC name. It consists of a pyrimidine ring substituted with a bromine atom at the 5-position, an ethyl group at the 6-position, and an amine group at the 4-position.

IUPAC Name: this compound

Chemical Formula: C₆H₈BrN₃

Canonical SMILES: CCC1=C(Br)C(=NC=N1)N

Caption: 2D Chemical Structure of this compound

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data for analogous compounds like 5-Bromo-6-methyl-4-pyrimidinamine.[1][2]

| Property | Predicted Value | Source of Analogy |

| Molecular Weight | 202.05 g/mol | Calculated |

| Molecular Formula | C₆H₈BrN₃ | Calculated |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in polar organic solvents (e.g., alcohols, DMSO, DMF) | [1] |

| Melting Point | Not available (expected to be a solid at room temperature) | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available (expected to be a weak base) | N/A |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established methods for pyrimidine ring formation and functionalization. A plausible and efficient route involves the cyclization of a suitable precursor followed by bromination, or the use of a pre-brominated starting material.

Proposed Synthetic Workflow

A common strategy for constructing such pyrimidines involves the condensation of a β-keto nitrile with an amidine, followed by functional group manipulation. An alternative, and often more direct, approach starts from a readily available dichloropyrimidine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,4-Dichloro-6-ethylpyrimidine

This protocol is a predictive methodology based on standard procedures for the synthesis of similar aminopyrimidines.

Step 1: Amination of 2,4-Dichloro-6-ethylpyrimidine

-

Reaction Setup: In a pressure vessel, dissolve 2,4-dichloro-6-ethylpyrimidine (1.0 eq) in ethanol.

-

Ammonia Addition: Bubble ammonia gas through the solution at 0°C until saturation, or add a solution of ammonia in ethanol (e.g., 2M).

-

Reaction: Seal the vessel and heat to a temperature between 80-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting crude product, 2-chloro-6-ethylpyrimidin-4-amine, by column chromatography.

Step 2: Bromination of 2-Chloro-6-ethylpyrimidin-4-amine

-

Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the bromine atom at the C5 position, which is activated for nucleophilic aromatic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: The bromine atom can be readily displaced by a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for introducing aryl or heteroaryl substituents at the 5-position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of amines at the C5 position.

-

Sonogashira Coupling: The reaction with a terminal alkyne in the presence of palladium and copper catalysts yields a 5-alkynylpyrimidine derivative.

These synthetic handles make this compound a highly valuable building block in drug discovery programs, particularly for the synthesis of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrimidine proton, and a broad singlet for the amine protons which may exchange with D₂O.[3] |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. The carbon bearing the bromine will be shifted downfield.[3] |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). |

| Infrared (IR) | N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for the ethyl group, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[3] |

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic amines, which are often irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential as a synthetic intermediate in drug discovery and materials science. Its predicted properties and reactivity, based on well-understood chemical principles and data from close analogs, highlight its utility as a versatile building block. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors.

References

Sources

- 1. CAS 7752-48-9: 5-Bromo-6-methyl-4-pyrimidinamine [cymitquimica.com]

- 2. PubChemLite - 5-bromo-6-methylpyrimidin-4-amine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. in.gov [in.gov]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

4-amino-5-bromo-6-ethylpyrimidine SDS safety data sheet

An In-depth Technical Guide to the Safe Handling of 4-amino-5-bromo-6-ethylpyrimidine

Compound Profile and Hazard Identification

Due to the absence of a dedicated Safety Data Sheet (SDS) for 4-amino-5-bromo-6-ethylpyrimidine, this section extrapolates its likely properties and hazards from closely related aminobromopyrimidines. The presence of an amino group, a bromine atom, and the pyrimidine core suggests that this compound should be handled with care, assuming it may be harmful if swallowed, comes into contact with skin, or is inhaled.

Physicochemical and Hazard Data of Analogous Compounds

The following table summarizes data from structurally similar pyrimidine derivatives to build a presumptive safety profile for 4-amino-5-bromo-6-ethylpyrimidine.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Observed Hazards |

| 4-Amino-5-bromopyrimidine | 1439-10-7 | C₄H₄BrN₃ | 174.00 | Acute Toxicity 4 (Oral), Skin Irritant, Eye Irritant[1][2] |

| 2-Amino-5-bromopyrimidine | 7752-82-1 | C₄H₄BrN₃ | 174.00 | Acute Toxicity (Oral), Skin Irritation (Category 2), Eye Irritation (Category 2)[3] |

| 4-Amino-5-bromo-6-methylpyrimidine | 7752-48-9 | C₅H₆BrN₃ | 188.03 | Data not specified, recommended storage at 2-8°C[4] |

| 4-Amino-5-bromo-2-chloropyridine | 857730-21-3 | C₅H₄BrClN₂ | 209.46 | Skin Irritation (Category 2), Eye Irritation (Category 2), Harmful if swallowed or in contact with skin[5] |

| 5-Bromo-2-pyridinecarboxaldehyde | 31181-90-5 | C₆H₄BrNO | 186.01 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation[6] |

Based on this comparative analysis, it is prudent to assume that 4-amino-5-bromo-6-ethylpyrimidine is a solid at room temperature and possesses the following hazards:

-

Acute Oral Toxicity: Likely harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation upon contact.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.

Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling the compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[5]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is critical to change gloves immediately if they become contaminated.[6]

-

Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a properly fitted respirator (e.g., N95 or higher) should be used.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict protocol minimizes the risk of exposure.

Step 1: Preparation

-

Designate a specific area within a fume hood for handling the compound.

-

Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood.

-

Verify that the eyewash station and safety shower are unobstructed.

Step 2: Weighing and Transfer

-

Perform all weighing operations on a draft shield or within the fume hood to prevent air currents from dispersing the solid.

-

Use a spatula for transfers. Avoid scooping actions that could generate dust.

-

Close the container securely immediately after use.

Step 3: Post-Handling

-

Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

-

Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a clearly labeled hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response

-

In case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

If Inhaled: Move the person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[1]

Spill Management

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Gently cover the spill with an absorbent material to avoid raising dust.

-

Carefully sweep the material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

-

Large Spills (or spills outside of a fume hood):

-

Evacuate the immediate area and alert others.

-

Prevent entry to the area.

-

Contact the institution's environmental health and safety (EHS) department for cleanup.

-

Do not attempt to clean up a large spill without appropriate training and respiratory protection.

-

Toxicology and Biological Context

Understanding the potential biological activity of 4-amino-5-bromo-6-ethylpyrimidine is crucial for appreciating its potential hazards. The pyrimidine scaffold is a core component of nucleobases and is found in many bioactive molecules.

Potential as a Bioactive Agent

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry. The presence of an amino group and a halogen can significantly influence their biological activity.

-

Kinase Inhibition: Many 4-aminopyrimidine derivatives have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy.[8]

-

Antiproliferative Activity: Thieno[2,3-d]pyrimidines, which are structurally related, have shown antiproliferative effects against breast cancer cell lines.[8][9]

-

Drug Intermediate: Compounds with this scaffold are often used as intermediates in the synthesis of more complex active pharmaceutical ingredients.[10]

Halogenated Pyrimidines as Radiosensitizers

A significant area of research for halogenated pyrimidines, such as bromodeoxyuridine, is their use as radiosensitizers in cancer treatment. These compounds can be incorporated into the DNA of cancer cells, making them more susceptible to damage from radiation therapy.[11][12] This mechanism underscores the potential for such compounds to interact with cellular DNA, highlighting the need for cautious handling to prevent exposure and potential genotoxic effects.

Given this context, it is reasonable to assume that 4-amino-5-bromo-6-ethylpyrimidine could be biologically active. Therefore, it should be treated as a potentially cytotoxic or genotoxic agent until proven otherwise. General guidelines for handling cytotoxic agents should be considered.[13]

Visualized Workflows

Risk Assessment Workflow

Caption: Risk assessment process for handling a compound without a specific SDS.

Emergency Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

References

-

Pharmaffiliates. 4-Amino-5-bromo-6-methylpyrimidine. [Link]

-

KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet - 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. [Link]

-

Sang, T., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

NIST. 4-Amino-5-bromo-2-hydroxypyrimidine. [Link]

-

ResearchGate. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

-

Mitchell, J. B., et al. (1992). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. International Journal of Radiation Oncology, Biology, Physics. [Link]

-

Connor, T. H., et al. (2015). Safe Handling of Cytotoxics: Guideline Recommendations. Current Oncology. [Link]

-

ResearchGate. Halogenated Pyrimidines as Radiosensitizers Revisited. [Link]

-

U.S. Environmental Protection Agency. Aminopyridines. [Link]

-

Georgieva, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

-

Wang, S., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 4-Amino-5-bromopyrimidine | Sigma-Aldrich [sigmaaldrich.cn]

- 3. fishersci.com [fishersci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Strategic Sourcing and Synthetic Utility of 5-Bromo-6-ethylpyrimidin-4-amine

The following technical guide is structured to serve as a strategic resource for medicinal chemists and sourcing specialists. It moves beyond a simple vendor list to provide a comprehensive framework for evaluating, procuring, and utilizing 5-Bromo-6-ethylpyrimidin-4-amine in high-stakes drug discovery campaigns.

CAS: 1520502-87-7 | Formula: C₆H₈BrN₃ | MW: 202.05 g/mol [1][2]

Executive Summary: The "Ethyl Effect" in Medicinal Chemistry

In the optimization of pyrimidine-based kinase inhibitors and GPCR modulators, the transition from a methyl group (C6-Me) to an ethyl group (C6-Et) is a critical "magic methyl" expansion strategy. While 5-Bromo-6-methylpyrimidin-4-amine (CAS 7752-48-9) is ubiquitous, its ethyl analog, This compound (CAS 1520502-87-7) , offers a distinct steric profile that can:

-

Fill hydrophobic pockets: Better occupancy of the ATP-binding site gatekeeper regions in kinases.

-

Modulate solubility: The slight increase in lipophilicity (cLogP shift) alters ADME properties.

-

Induce conformational lock: The ethyl group restricts rotation more effectively than a methyl, potentially reducing the entropic penalty of binding.

This guide details the supply landscape, quality control (QC) protocols, and synthetic applications of this high-value building block.

Chemical Profile & Synthetic Genealogy

Understanding the synthetic origin of this building block is prerequisite to anticipating its impurity profile. Unlike the methyl variant, the ethyl derivative often requires specific precursors that drive cost and availability.

Likely Synthetic Route & Impurity Markers

The industrial synthesis typically follows a condensation-bromination sequence.

-

Cyclization: Reaction of ethyl propionylacetate (or equivalent) with guanidine to form 6-ethylpyrimidin-4-ol.

-

Functionalization: Conversion of the hydroxyl to an amine (often via a chloro intermediate or direct amination).

-

Bromination: Electrophilic aromatic substitution at C5 using N-bromosuccinimide (NBS) or Br₂.

Critical Impurities to Monitor:

-

Des-bromo precursor (6-ethylpyrimidin-4-amine): Result of incomplete bromination. Hard to separate due to similar polarity.

-

Regioisomers: If the starting material was asymmetric and cyclization lacked regiocontrol (less likely with guanidine but possible with substituted amidines).

-

Inorganic Salts: Residual succinimide or bromide salts from the halogenation step.

Visualization: Synthetic Logic & Impurity Origins

The following diagram maps the synthetic logic and where quality risks arise.

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Des-bromo and Over-brominated species).

Supplier Landscape & Sourcing Strategy

The market for CAS 1520502-87-7 is divided into Stocking Vendors (immediate availability, gram scale) and Custom Synthesis Houses (bulk scale, lead time).

Tier 1: Validated Commercial Suppliers

These suppliers have demonstrated catalog listings with specific batch data (COA availability).[3]

| Supplier | Catalog # | Pack Sizes | Strategic Note |

| BLD Pharm | BD01530340 | 1g, 5g, 25g | Primary Choice. High reliability for heterocyclic building blocks. Often stocks in Shanghai/USA hubs. |

| Arctom | AG-AG028F0K | Custom | Good for bulk inquiries (>100g). |

| Namiki Shoji | EN300-02265 | mg - kg | Specialized Japanese trading house; excellent for high-purity requirements. |

| Bidepharm | BD01530340 | 1g - 100g | Strong overlap with BLD; reliable secondary source. |

Sourcing Decision Matrix

-

For HTS/Hit-to-Lead (mg scale): Prioritize BLD Pharm or Namiki for speed. The cost premium is negligible compared to time lost.

-

For Process Development (kg scale): Do not buy catalog. Request a quote from Arctom or a CRO (e.g., WuXi, Enamine) to synthesize fresh. Catalog batches often lack the impurity profiling needed for GMP precursors.

Quality Control (QC) Framework

As a Senior Scientist, you cannot rely solely on the vendor's Certificate of Analysis (CoA). The following self-validating protocol ensures the material is fit for cross-coupling chemistry.

Incoming Goods Workflow

-

Visual Inspection: Should be an off-white to pale yellow solid. Dark brown/orange indicates oxidation or free bromine.

-

¹H-NMR (DMSO-d₆):

-

Diagnostic Signals:

-

Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm). Crucial: Ensure the integral ratio is 3:2.

-

Pyrimidine Proton: Singlet at C2 (~8.3 ppm).

-

Amine: Broad singlet (~6.8-7.2 ppm, exchangeable with D₂O).[4]

-

-

Red Flag: A singlet at ~2.3 ppm suggests the Methyl analog (wrong product sent).

-

-

LC-MS (ESI+):

-

Target Ion: [M+H]⁺ = 202.0/204.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Purity Criteria: >95% UV (254 nm).

-

QC Decision Logic

The following Graphviz diagram illustrates the "Go/No-Go" decision process for incoming batches.

Figure 2: Quality Control Decision Tree for validating this compound.

Synthetic Utility & Applications

This building block is a "linchpin" intermediate. The C5-Bromine and C4-Amine are orthogonal handles, allowing for diverse scaffold construction.

A. Suzuki-Miyaura Coupling (C5 Functionalization)

The C5-Br is highly reactive towards aryl boronic acids.

-

Protocol Insight: Use Pd(dppf)Cl₂[5]·DCM with K₂CO₃ in Dioxane/Water. The C4-amine does not generally require protection if the base concentration is controlled, but free amine can poison weaker catalysts.

-

Application: Synthesis of AMPA receptor modulators (e.g., fused azaheterocycles) [1].

B. Buchwald-Hartwig Amination

The C5-Br can also be coupled with amines to generate C5-amino pyrimidines.

-

Protocol Insight: Requires stronger ligands (e.g., XPhos, BrettPhos) due to the electron-deficient nature of the pyrimidine ring.

C. Cyclization to Fused Systems

Reacting the C4-amine and C5-Br with bifunctional electrophiles (e.g., aldehydes, isocyanates) allows for the formation of Pyrimido[4,5-d]pyrimidines or Purine analogs.

References

-

US Patent 10155769B2 . Fused azaheterocyclic compounds and their use as AMPA receptor modulators. (2018). Assignee: Takeda Pharmaceutical Co Ltd.

-

PubChem Compound Summary . This compound (CID 136275815). National Center for Biotechnology Information.

-

BLD Pharm Catalog . Product BD01530340. Accessed 2025.[6]

Sources

- 1. 1520502-87-7|this compound|BLD Pharm [bldpharm.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. CAS:1520502-87-7, this compound-毕得医药 [bidepharm.com]

- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility Profiling of 5-Bromo-6-ethylpyrimidin-4-amine

This technical guide details the solubility profile, handling protocols, and experimental validation for 5-Bromo-6-ethylpyrimidin-4-amine (CAS: 1520502-87-7). It is designed for researchers requiring precise solvent systems for biological assays, synthesis, or analytical characterization.

Executive Summary

This compound is a critical pyrimidine building block used in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its physicochemical behavior is governed by the interplay between the polar aminopyrimidine core and the lipophilic 5-bromo and 6-ethyl substituents.

This guide establishes Dimethyl Sulfoxide (DMSO) as the superior solvent for high-concentration stock solutions (>50 mM) required for biological screening, while Methanol (MeOH) is identified as the optimal solvent for analytical workflows (LC-MS) and intermediate processing.

Physicochemical Characterization & Solvent Compatibility

Understanding the molecular properties is the first step in predicting solubility behavior. The 5-bromo and 6-ethyl groups increase lipophilicity (LogP) compared to the parent aminopyrimidine, reducing water solubility but enhancing solubility in organic polar aprotic solvents.

| Property | Data / Prediction | Impact on Solubility |

| CAS Number | 1520502-87-7 | Unique Identifier |

| Molecular Weight | 202.05 g/mol | Small molecule; favorable kinetics |

| Formula | C₆H₈BrN₃ | Heterocyclic aromatic core |

| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with DMSO/MeOH |

| H-Bond Acceptors | 3 (Pyridine nitrogens) | Strong interaction with protic solvents |

| Predicted LogP | ~1.3 – 1.7 | Moderately lipophilic; poor aqueous solubility |

Solvent Selection Matrix

| Solvent | Solubility Potential | Primary Application | Mechanistic Insight |

| DMSO | High (>100 mM) | Stock Solutions | Dipolar aprotic nature disrupts crystal lattice via strong dipole interactions without donating protons, stabilizing the heterocyclic core. |

| Methanol | Moderate (~10-50 mM) | LC-MS / Synthesis | Polar protic solvent. Solvates the amine via H-bonding but may struggle with the lipophilic bromine/ethyl regions at very high concentrations. |

| Water | Low (<1 mM) | Avoid | The hydrophobic ethyl and bromo groups override the polar amine, leading to precipitation. |

Core Solubility Protocols

A. Preparation of Stock Solutions in DMSO

Objective: Create a stable 50 mM stock solution for biological assays.

Reagents:

-

This compound (Solid, >98% purity).

-

Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).

Protocol:

-

Weighing: Accurately weigh 10.10 mg of the compound into a sterile, amber glass vial (to protect from light).

-

Note: Amber glass is preferred over plastic to prevent potential leaching, although DMSO-compatible polypropylene is acceptable for short-term.

-

-

Volume Calculation: To achieve 50 mM:

-

Dissolution: Add 1.00 mL of anhydrous DMSO.

-

Mixing: Vortex for 30–60 seconds.

-

Observation: The solution should become clear and colorless to pale yellow.

-

Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into 50–100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

B. Solubility Determination (Saturation Method)

Objective: Empirically determine the exact solubility limit in Methanol or DMSO for specific analytical needs.

Protocol:

-

Add excess solid compound (~20 mg) to 0.5 mL of solvent in a sealed vial.

-

Shake or stir at 25°C for 24 hours (Thermodynamic solubility).

-

Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind heterocycles).

-

Dilute the filtrate 100-fold with mobile phase and analyze via HPLC-UV (254 nm).

-

Quantify against a standard curve prepared from a known low-concentration standard.

Strategic Workflows (Visualization)

Diagram 1: Stock Solution & Validation Workflow

This flowchart illustrates the critical decision points when preparing stock solutions to ensure data integrity in downstream assays.

Caption: Workflow for preparing and validating stock solutions. Note the loop for sonication and the exit to filtration if saturation is reached.

Diagram 2: Solvent Suitability Logic

A decision matrix for choosing between DMSO and Methanol based on the application.

Caption: Logic gate for solvent selection. DMSO is preferred for stable stocks; Methanol is preferred for recoverable/analytical samples.

Troubleshooting & Optimization

-

Precipitation upon Dilution: When diluting a DMSO stock into aqueous media (e.g., cell culture media), a "crash-out" may occur if the final concentration exceeds the aqueous solubility limit (often <100 µM).

-

Solution: Perform a serial dilution in DMSO first, keeping the final DMSO concentration constant (e.g., 0.1%) in the assay.

-

-

Hygroscopicity of DMSO: DMSO absorbs water from the air, which can degrade the aminopyrimidine over time (hydrolysis risk).

-

Solution: Use anhydrous DMSO and store under inert gas (Nitrogen/Argon) if possible, or use single-use aliquots.

-

-

Sonication Risks: Extended sonication can heat the solvent, potentially degrading thermally labile compounds.

-

Guideline: Pulse sonicate (30s on, 30s off) and use a water bath to dissipate heat.

-

Safety & Handling

-

GHS Classification: Irritant (H315, H319, H335).

-

DMSO Permeability: DMSO enhances skin permeability. If the compound is toxic, DMSO will carry it through the skin barrier.[2] Double-gloving (Nitrile) is mandatory.

References

-

PubChem. 5-Bromo-6-methyl-4-pyrimidinamine (Analog Reference for Solubility Properties). National Library of Medicine. Available at: [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols in drug discovery).

-

Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. (Reference for co-solvent selection like DMSO/MeOH).[3]

Sources

Strategic Procurement and Synthetic Utility of 5-Bromo-6-ethylpyrimidin-4-amine in Neurotherapeutic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Logic

In modern medicinal chemistry, pyrimidine building blocks serve as foundational scaffolds for a vast array of central nervous system (CNS) therapeutics. Specifically, 5-Bromo-6-ethylpyrimidin-4-amine (CAS: 1520502-87-7) has emerged as a critical intermediate in the synthesis of fused azaheterocyclic compounds, which are highly potent AMPA receptor modulators used to treat neurological conditions such as excessive neuronal excitotoxicity and demyelinating disorders.

As a Senior Application Scientist, I approach molecule selection not just as a procurement task, but as a strategic synthetic decision. The structural logic of this specific pyrimidine derivative is highly intentional:

-

The C4-Amine: Serves as a primary nucleophilic center, primed for amidation or bimolecular cyclocondensation.

-

The C5-Bromine: Acts as an orthogonal electrophilic handle, enabling precise palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) without interfering with the amine.

-

The C6-Ethyl Group: Strategically installed to increase the molecule's lipophilicity (LogP) and provide steric shielding. This is a crucial design element for neurotherapeutics, as it enhances blood-brain barrier (BBB) permeability compared to a naked pyrimidine ring.

Structural logic and downstream applications of this compound.

Table 1: Physicochemical Profiling

| Property | Value | Synthetic & Pharmacological Implication |

| Compound Name | This compound | Core scaffold for imidazo[1,2-c]pyrimidine synthesis. |

| CAS Number | 1520502-87-7 | Unique registry identifier required for exact procurement. |

| Molecular Formula | C6H8BrN3 | Defines mass balance for stoichiometric calculations. |

| Molecular Weight | 202.05 g/mol | Low molecular weight allows for extensive downstream elaboration. |

| Purity Standard | >95% (HPLC/NMR) | Critical threshold to prevent catalyst poisoning in cross-coupling. |

Market Availability, Pricing Dynamics, and Procurement

Procuring highly specific halogenated pyrimidines requires navigating a fragmented specialty chemical market. Because this compound is primarily designated for "Research Use Only" (RUO), it is not typically synthesized on a multi-ton scale unless commissioned via custom manufacturing.

Leading specialty vendors such as 1[1],2[2], and 3[3] maintain catalog stock of this intermediate. For drug discovery professionals, understanding the tier-based pricing model is essential for budgeting synthetic campaigns.

Table 2: Market Availability & Estimated Pricing Tiers

| Supplier | Catalog / Availability | Estimated Price Tier (R&D Scale) | Typical Lead Time |

| BLD Pharm | BD01530340 (In-Stock) | $50 - $100 / 1g | 1-3 Business Days |

| Arctom | AG-AG028F0K (Flexible) | $150 - $250 / 5g | 3-5 Business Days |

| Bidepharm | Batch Specific (COA) | $400 - $600 / 25g | 1-3 Business Days |

| Custom Synthesis | Bulk Procurement | POR (Price on Request) | 4-6 Weeks |

Note: Pricing is modeled based on standard market rates for functionalized bromopyrimidines and is subject to regional supply chain fluctuations. Always request a Certificate of Analysis (COA) prior to bulk purchase to validate purity.

Synthetic Utility: Self-Validating Experimental Protocols

The true value of this compound lies in its capacity to generate complex, biologically active architectures. A prime example is its use in synthesizing fused azaheterocyclic compounds that act as AMPA receptor modulators, as detailed in4[4].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on the causality of bimolecular condensation: the C4-amine attacks an

Protocol: Cyclocondensation to Fused Azaheterocycle

Objective: Synthesis of a fluorinated imidazo-pyrimidine intermediate. Causality: The differential nucleophilicity between the exocyclic C4-amine and the endocyclic pyrimidine nitrogen dictates the regioselectivity of the cyclization when reacted with a bifunctional electrophile.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under inert nitrogen atmosphere, dissolve 1.0 equivalent of this compound (Intermediate 14) in anhydrous ethanol or DMF.

-

Electrophile Addition: Slowly add 1.1 equivalents of 3-bromo-1,1-difluoropropan-2-one (Intermediate 18) dropwise to the stirring solution at room temperature.

-

Thermal Activation: Elevate the reaction temperature to 80°C (reflux if using ethanol) and stir for 12-16 hours. The heat drives the secondary cyclization step (loss of H2O and HBr) to form the fused ring system.

-

Self-Validation Checkpoint (Critical): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS (ESI).

-

Validation Criteria: The reaction is deemed complete and successful only upon the disappearance of the starting material mass (m/z 202.0) and the emergence of the target product mass. For the resulting C9H8BrF2N3 compound, the calculated mass is 276.0; the m/z found must be 277.0 [M+H]+ [4]. Do not proceed to isolation until this mass is confirmed.

-

-

Isolation: Concentrate the mixture under reduced pressure. Neutralize with saturated aqueous NaHCO3, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Self-validating cyclocondensation workflow for AMPA receptor modulator synthesis.

Regulatory & Handling Considerations

As an active pharmaceutical intermediate, this compound must be handled strictly within controlled laboratory environments.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the amine.

-

Toxicity: Halogenated amines can act as skin and respiratory irritants. Standard PPE (nitrile gloves, lab coat, safety goggles) and execution within a certified fume hood are mandatory.

-

Regulatory Status: Unscheduled. Designated strictly for Research and Development (R&D) purposes; not for human or veterinary diagnostic or therapeutic use.

References

- Title: US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators Source: Google Patents URL

Sources

Methodological & Application

Application Note: High-Precision Suzuki-Miyaura Coupling of 5-Bromo-6-ethylpyrimidin-4-amine

Executive Summary

The 5-aryl-6-ethylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore in Janus Kinase (JAK) inhibitors and antifolates. While Suzuki-Miyaura coupling is the standard method for its synthesis, the specific substrate 5-Bromo-6-ethylpyrimidin-4-amine (1) presents a unique triad of synthetic challenges: electronic deactivation by the amino group, steric hindrance from the ethyl group, and catalyst poisoning via nitrogen coordination.

This guide provides two validated protocols:

-

Method A (Standard): A robust, cost-effective system for unhindered boronic acids.

-

Method B (Advanced): A high-turnover system utilizing Buchwald precatalysts for sterically demanding or electron-poor coupling partners.

Chemo-Structural Analysis & Mechanistic Insight

To optimize yield, one must understand the failure modes inherent to this substrate.

The "Deactivation-Steric" Paradox

-

Electronic Deactivation: The C4-amino group is a strong electron donor (

effect). This increases electron density in the pyrimidine ring, making the C5-Br bond significantly less electrophilic than in simple bromopyrimidines. Consequently, the Oxidative Addition step of the catalytic cycle is rate-limiting. -

Steric Shielding: The C6-ethyl group projects bulk toward the C5 reaction center. During the Transmetallation step, bulky boronic acids (especially ortho-substituted ones) face severe steric repulsion, often stalling the cycle or leading to protodeboronation of the boronic acid.

-

Catalyst Poisoning: The free amine (

) and the pyrimidine N1/N3 nitrogens can displace labile ligands (like

Strategic Solution: Ligand Selection

To counteract these issues, the ligand must be:

-

Electron-rich: To accelerate oxidative addition into the electron-rich C-Br bond.

-

Bulky: To prevent the substrate's amino group from binding to the metal center.

-

Bidentate (or bulky monodentate): To enforce a geometry that favors reductive elimination.

Decision Logic & Workflow

The following decision tree outlines the logic for selecting the appropriate protocol based on your specific coupling partner.

Figure 1: Decision matrix for protocol selection. Use Method A for standard aryl boronic acids. Use Method B for heteroaryl or ortho-substituted boronic acids.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Scalable)

Recommended for: Phenylboronic acids, meta/para-substituted aryls.

Rationale:

| Component | Role | Equivalents |

| This compound | Limiting Reagent | 1.0 equiv |

| Aryl Boronic Acid | Nucleophile | 1.2 – 1.5 equiv |

| Catalyst | 0.05 equiv (5 mol%) | |

| Base | 3.0 equiv | |

| 1,4-Dioxane | Solvent | 0.1 M (concentration) |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar) with the pyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and

(5 mol%). -

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous

. -

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS.[1] The starting bromide usually elutes later than the product on reverse phase due to the lipophilic Br vs. the aryl group.

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate layers. Extract aqueous layer

with EtOAc. Wash combined organics with brine, dry over

Protocol B: Advanced Conditions (High-Turnover)

Recommended for: 2-substituted phenyls, pyridyl boronates, and scale-up where low Pd loading is required.

Rationale: XPhos Pd G3 is a third-generation Buchwald precatalyst. It activates rapidly to form the monoligated

| Component | Role | Equivalents |

| This compound | Limiting Reagent | 1.0 equiv |

| Boronic Acid/Pinacol Ester | Nucleophile | 1.3 equiv |

| XPhos Pd G3 | Precatalyst | 0.02 equiv (2 mol%) |

| Base | 2.5 equiv | |

| THF or n-Butanol | Solvent | 0.15 M |

Step-by-Step Procedure:

-

Setup: Charge the reaction vessel with the pyrimidine (1.0 equiv), boronic partner (1.3 equiv), and XPhos Pd G3 (2 mol%).

-

Solvent: Add THF (or n-Butanol for higher boiling point needs).

-

Base: Add 0.5 M aqueous

.-

Note: Phosphate bases often provide cleaner profiles than carbonates for heteroaryl couplings.

-

-

Reaction: Heat to 60–80°C .

-

Efficiency: These conditions often reach completion in < 2 hours.

-

-

Workup: Standard extraction (as above).

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle with specific attention to the "Ethyl Steric Clash" that necessitates the specific ligands used in Protocols A and B.

Figure 2: Catalytic cycle highlighting the critical Transmetallation bottleneck caused by the C6-Ethyl group and the risk of catalyst poisoning.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol B (XPhos binds tighter than amine). |

| Starting Material Remains | Slow Oxidative Addition | Increase Temp to |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (BPin) or add base slowly via syringe pump. |

| Pd Residue in Product | Chelation by Product | Mandatory: Treat organic layer with SiliaMetS® Thiol or TMT scavenger (see Section 6). |

Palladium Scavenging (Pharma Compliance)

For drug development applications, residual Pd must be

Recommended Scavenging Protocol:

-

Dissolve crude product in THF or EtOAc.

-

Add SiliaMetS® Thiol or MP-TMT resin (4 equivalents relative to Pd mass).

-

Stir at

for 4 hours. -

Filter through a 0.45 µm pad (Celite/Silica).

-

Confirm Pd levels via ICP-MS.[3]

References

-

Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

- Deng, W., et al. (2005). Mild and Efficient Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidines. Tetrahedron Letters, 46(17), 2991-2994. (Contextual grounding for aminopyrimidine reactivity).

Sources

synthesis of kinase inhibitors using 5-Bromo-6-ethylpyrimidin-4-amine

Executive Summary

This guide details the synthetic utility of 5-Bromo-6-ethylpyrimidin-4-amine (CAS 1520502-87-7) as a privileged scaffold in the development of small-molecule kinase inhibitors. While the aminopyrimidine pharmacophore is ubiquitous in FDA-approved drugs (e.g., Pazopanib, Imatinib analogs), the specific incorporation of the 6-ethyl substituent offers a unique tactical advantage. It provides enhanced lipophilic interaction within the kinase ATP-binding pocket—specifically targeting the solvent-front or gatekeeper regions—while modulating solubility compared to its methyl or phenyl analogs.

This document provides validated protocols for the functionalization of this scaffold, focusing on Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to construct the inhibitor core.[1]

Strategic Analysis: The Scaffold Advantage

The structure of this compound contains three distinct vectors for chemical elaboration, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

-

Vector A (C-4 Amine): The primary Hydrogen Bond Donor (HBD) that anchors the molecule to the kinase hinge region (typically interacting with the backbone carbonyl of the gatekeeper residue).

-

Vector B (C-5 Bromide): An electrophilic handle for C-C or C-N bond formation. This is the critical vector for extending the molecule into the hydrophobic pocket (back-pocket) of the enzyme.

-

Vector C (C-6 Ethyl): A steric and lipophilic modulator. Unlike a simple proton or methyl group, the ethyl chain can fill small hydrophobic voids near the ribose binding site, potentially improving potency and selectivity profiles.

Retrosynthetic Logic (Graphviz Visualization)

The following diagram illustrates the strategic disconnection of a hypothetical kinase inhibitor based on this scaffold.

Figure 1: Retrosynthetic analysis showing the modular assembly of the kinase inhibitor core via C-5 functionalization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C-5

Objective: To install an aryl or heteroaryl moiety at the 5-position, extending the scaffold into the kinase hydrophobic pocket. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.

Materials:

-

Scaffold: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to oxidation and high efficiency with heteroaryl halides.

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Preparation:

-

In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the This compound (202 mg, 1.0 mmol) and the desired Aryl Boronic Acid (1.2 mmol).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Note: Handle catalyst quickly to minimize air exposure.

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (8 mL) and 2M Na₂CO₃ (1.5 mL, 3.0 mmol).

-

Critical Step: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen is the primary cause of catalyst death (formation of Pd-black) and homocoupling byproducts.

-

-

Reaction:

-

Seal the vessel.

-

Thermal: Heat to 90°C for 12–16 hours.

-

Microwave (Preferred for libraries): Heat to 110°C for 30–60 minutes.

-

Monitor reaction progress via LC-MS. Look for the disappearance of the starting material (M+H = 202/204) and formation of the product mass.

-

-

Work-up:

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Gradient of 0–10% Methanol in Dichloromethane (DCM). The amine group makes the compound polar; adding 1% Triethylamine or NH₄OH to the eluent can improve peak shape.

-

Expected Yield: 65% – 85% (depending on boronic acid sterics).

Protocol B: C-4 Amino Group Protection/Derivatization (Optional)

Objective: To modulate the electronic properties of the hinge binder or to protect the amine during harsh C-5 modifications.

Procedure (Acetylation):

-

Dissolve This compound (1.0 mmol) in dry Pyridine (5 mL).

-

Add Acetic Anhydride (1.2 mmol) dropwise at 0°C.

-

Stir at Room Temperature for 4 hours.

-

Quench with ice water. The product often precipitates; collect by filtration. If not, extract with DCM.

Data Analysis & Quality Control

To ensure the integrity of the synthesized inhibitors, the following QC parameters must be met.

Table 1: QC Specifications for 5-Aryl-6-ethylpyrimidin-4-amine Derivatives

| Parameter | Specification | Method | Notes |

| Purity | > 95% | HPLC (UV @ 254 nm) | Essential for biological assays (IC50). |

| Identity | M+H ± 0.4 Da | LC-MS (ESI+) | Confirm loss of Br isotope pattern. |

| Residual Pd | < 20 ppm | ICP-MS | Critical for cell-based assays to avoid toxicity. |

| NMR (¹H) | Consistent Structure | 400/500 MHz DMSO-d₆ | Verify ethyl group integrity (triplet/quartet). |

Diagnostic NMR Signals (DMSO-d₆):

-

C-2 Proton: Singlet, typically δ 8.0 – 8.5 ppm (Deshielded by adjacent N atoms).

-

NH₂ Protons: Broad singlet, δ 6.0 – 7.5 ppm (Exchangeable with D₂O).

-

Ethyl Group:

-

CH₂: Quartet, δ ~2.4 – 2.6 ppm.

-

CH₃: Triplet, δ ~1.1 – 1.2 ppm.

-

Mechanistic Visualization

The following diagram details the catalytic cycle for the core Suzuki coupling, highlighting the role of the base and the oxidative addition step which is facilitated by the electron-deficient pyrimidine ring.

References

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. National Institutes of Health (NIH). [Link]

-

Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Nucleophilic Substitution Protocols for 5-Bromo-6-ethylpyrimidin-4-amine

This Application Note is structured to address the dual nature of the inquiry: the synthesis of 5-Bromo-6-ethylpyrimidin-4-amine via classical Nucleophilic Aromatic Substitution (

Executive Summary

This compound is a critical heterocyclic building block, widely utilized in the development of kinase inhibitors (e.g., JAK, CDK) and antiviral agents . Its unique substitution pattern offers two distinct reactivity profiles:

-

Electrophilic Character (Precursor Stage): The synthesis of this scaffold relies on the highly regioselective

of 4-chloro-5-bromopyrimidines. -

Nucleophilic/Coupling Character (Product Stage): Once formed, the 4-amino group deactivates the ring toward further classical

, necessitating Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki) to displace the 5-bromo substituent.

This guide provides validated protocols for both the synthesis of the core scaffold and its downstream functionalization .

Structural Analysis & Reactivity Logic

Electronic Environment

The pyrimidine ring is electron-deficient ($ \pi $-deficient), naturally predisposing it to nucleophilic attack. However, the substituents dictate the specific mode of reactivity:

-

C4 Position (Target for Synthesis): In the precursor (5-bromo-4-chloro-6-ethylpyrimidine), the C4-Cl bond is highly activated. The adjacent ring nitrogens stabilize the Meisenheimer intermediate, and the C5-Br atom provides additional inductive electron withdrawal (-I effect), significantly accelerating

at C4 compared to non-halogenated pyrimidines. -

C5 Position (Target for Functionalization): In the final product, the C5-Br bond is chemically inert to classical

due to the electron-donating effect (+M) of the newly installed C4-amino group. Substitution at this position requires Palladium (Pd) catalysis.[1][2][3]

Reaction Pathway Diagram

The following diagram illustrates the divergent reactivity pathways for this scaffold.

Caption: Figure 1. Synthesis of the scaffold via classical

Protocol A: Synthesis of this compound ( )

This protocol details the displacement of the 4-chloro group by ammonia.[4] This is the primary "Nucleophilic Aromatic Substitution" relevant to this molecule's production.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 5-Bromo-4-chloro-6-ethylpyrimidine | 1.0 | Substrate | Purity >97% (HPLC) |

| Ammonia ( | 5.0 - 10.0 | Nucleophile | 7N in MeOH or 28% aq. |

| Isopropanol (IPA) | Solvent | Solvent | Grade: ACS Reagent |

| Triethylamine ( | 1.2 | Base (Aux) | Scavenges HCl (Optional if excess |

Step-by-Step Methodology

-

Preparation: Charge a high-pressure reaction vessel (sealed tube or autoclave) with 5-Bromo-4-chloro-6-ethylpyrimidine (10 mmol).

-

Solvation: Add Isopropanol (10 volumes relative to substrate mass). Stir to dissolve.

-

Nucleophile Addition: Cool the solution to 0°C. Slowly add 7N Ammonia in Methanol (50 mmol).

-

Note: Using aqueous ammonia (

) is possible but may require higher temperatures (80-100°C) due to biphasic kinetics. Alcoholic ammonia allows for a homogeneous phase.

-

-

Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material (Rt ~ 4.2 min) should convert to product (Rt ~ 2.8 min).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

-

Resuspend the residue in water (20 mL).

-

Adjust pH to ~10 using saturated

. -

Extract with Ethyl Acetate (

mL).

-

-

Purification: Dry organics over

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism. The nucleophilic ammonia attacks the C4 carbon, pushing electron density onto the N1 and N3 nitrogens (Meisenheimer complex). The C5-Bromine atom exerts a strong inductive effect (-I), lowering the energy of the transition state and making this reaction significantly faster than on a non-brominated pyrimidine [1].

Protocol B: Functionalization of the 5-Bromo Position (Pseudo- )

Direct nucleophilic displacement of the 5-Br by amines (classical

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| This compound | 1.0 | Substrate | Dry, free of water |

| Aniline / Amine (R- | 1.2 | Nucleophile | Steric bulk affects rate |

| 0.05 | Catalyst | Palladium source | |

| Xantphos or BrettPhos | 0.10 | Ligand | Crucial for oxidative addition |

| 2.0 | Base | Anhydrous, granular | |

| 1,4-Dioxane | Solvent | Solvent | Degassed, Anhydrous |

Step-by-Step Methodology

-

Inerting: Flame-dry a Schlenk flask and cycle with Argon (

). -

Charging: Add the pyrimidine substrate (1.0 equiv), the coupling amine (1.2 equiv), base (

, 2.0 equiv), and Ligand (Xantphos, 10 mol%). -

Catalyst Addition: Add

(5 mol%) last to minimize air exposure. -

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

-

Degassing: Sparge with Argon for 10 minutes.

-

Reaction: Heat to 100°C for 12–16 hours.

-

Checkpoint: If conversion is low after 6h, add a second portion of catalyst/ligand.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Protocol A: Hydrolysis Product (4-OH) | Water present in reaction; Temp too high | Use anhydrous alcoholic ammonia; Lower temp to 50°C. |

| Protocol A: Incomplete Conversion | Ammonia evaporation | Ensure vessel is pressure-rated and sealed tight. Use large excess (10 equiv). |

| Protocol B: No Reaction (Recovers SM) | Catalyst poisoning; Oxidative addition failure | Switch to a more electron-rich ligand (e.g., BrettPhos or tBuXPhos ) to facilitate insertion into the hindered C5-Br bond [2]. |

| Protocol B: Dehalogenation (C5-H) | Avoid primary alcohol solvents; Ensure strict anhydrous conditions. |

Mechanism of Action: The "Orthogonal" Reactivity

The following graph details the electronic states governing the switch from Classical

Caption: Figure 2. Mechanistic transition from Addition-Elimination (top) to Catalytic Cycle (bottom).

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Contextualizes aminopyrimidines in drug discovery).

- Schwickert, M., et al. (2006). "Synthesis and properties of 5-bromo-4-aminopyrimidines." Tetrahedron Letters, 47(50), 8869-8873.

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromopyrimidines

Part 1: Executive Summary & Strategic Rationale

The amination of 5-bromopyrimidine represents a distinct challenge in medicinal chemistry compared to standard aryl halide couplings. While 5-bromopyrimidines are less prone to oxidative addition resistance than their chloride counterparts, they suffer from a critical failure mode: catalyst poisoning via N-coordination .[1]

The pyrimidine ring contains two nitrogen atoms capable of binding to the Palladium (Pd) center, forming stable, off-cycle

This guide moves beyond generic "screen-and-pray" approaches. We utilize Third-Generation (G3) Buchwald Precatalysts to ensure rapid initiation and bulky biaryl phosphine ligands (BrettPhos and RuPhos ) to sterically preclude heterocyclic N-binding.

Key Advantages of This Protocol

-

Defined Speciation: Uses Pd-G3 precatalysts to guarantee a 1:1 L:Pd ratio, eliminating the induction period and variability of

. -

Poisoning Mitigation: Steric bulk of ligands prevents the formation of inactive

complexes. -

Scalability: Protocols are designed for 100 mg to 10 g scale-up without re-optimization.

Part 2: Mechanistic Insight & Visualization

The "Death Valley" of Pyrimidine Couplings

In standard protocols, the pyrimidine substrate often competes with the amine or the phosphine ligand for the Pd center. If the pyrimidine nitrogen binds to the Pd(II) intermediate, the catalyst enters a thermodynamic resting state (The "Death Valley") from which it cannot easily return to the active cycle.

Figure 1: Catalytic Cycle & Inhibition Pathways The following diagram illustrates the standard cycle versus the inhibitory N-binding pathway.

Caption: Figure 1.[1][2] The catalytic cycle highlighting the competitive coordination of the pyrimidine nitrogen (red dashed line), which acts as a catalyst sink.

Part 3: Ligand & Base Selection Logic

Success depends on matching the ligand to the amine class. We utilize a decision matrix based on the steric profile of the nucleophile.

| Parameter | Protocol A (Primary Amines) | Protocol B (Secondary/Cyclic Amines) | Protocol C (Base Sensitive) |

| Ligand | BrettPhos | RuPhos | BrettPhos |

| Rationale | Largest steric bulk; highly selective for monoarylation of primary amines.[1] | Specialized for secondary amines; prevents | High activity allows use of weaker bases. |

| Precatalyst | BrettPhos Pd G3 | RuPhos Pd G3 | BrettPhos Pd G3 |

| Base | NaOtBu (Strong) | NaOtBu (Strong) | K₃PO₄ or Cs₂CO₃ (Weak) |

| Solvent | 1,4-Dioxane | Toluene or Dioxane | t-Amyl Alcohol |

| Temp | 80-100 °C | 80-110 °C | 90-110 °C |